Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid
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Description
Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid is a useful research compound. Its molecular formula is C23H29NO6 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Amino Acid Derivatives and Building Blocks
Krishnamurthy et al. (2014) explored the synthesis of derivatives of 2-amino-4-pentenoic acid (allylglycine), including compounds with tert-butoxycarbonyl (Boc) protection. This process led to the formation of four stereoisomers of 4-hydroxyproline derivatives, showcasing the versatility of amino acid derivatives in synthesizing complex organic compounds (Krishnamurthy et al., 2014).
2. Peptide Synthesis and Protease Assay Development
Badalassi et al. (2002) utilized an N-Fmoc, O-(tert-butyl)-protected derivative of a similar amino acid for the solid-phase peptide synthesis of oligopeptides. These peptides were then employed as chromogenic protease substrates, demonstrating the application of amino acid derivatives in developing assays for enzyme activity detection (Badalassi et al., 2002).
3. Novel Unnatural Amino Acids for Peptidomimetics
Pascal et al. (2000) introduced 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), an unnatural amino acid with potential as a building block for peptidomimetic synthesis. They highlighted its efficiency in synthesis and the distinct functionalities it offers, similar to the multifaceted nature of Boc-protected amino acids in synthetic applications (Pascal et al., 2000).
4. Antimycobacterial Activities
Moreth et al. (2014) synthesized hydroxyethylsulfonamides derived from Boc-phenylalanine epoxide, examining their antimycobacterial activities. This research underscores the therapeutic potential of Boc-protected amino acids in developing novel antimicrobial agents (Moreth et al., 2014).
5. Oligomer Synthesis for New Foldamers
Lucarini and Tomasini (2001) described the synthesis of oligomers containing trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, starting from benzyl-N-Boc-(3R)-aminobutanoate. Their work demonstrates the use of Boc-protected amino acids in creating novel structured molecules, potentially useful in various applications (Lucarini & Tomasini, 2001).
Properties
IUPAC Name |
(3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-23(2,3)30-22(28)24-19(20(25)14-21(26)27)13-16-9-11-18(12-10-16)29-15-17-7-5-4-6-8-17/h4-12,19-20,25H,13-15H2,1-3H3,(H,24,28)(H,26,27)/t19-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPPYPBSORZTKU-PMACEKPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[C@H](CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373153 |
Source
|
Record name | 5-[4-(Benzyloxy)phenyl]-4-[(tert-butoxycarbonyl)amino]-2,4,5-trideoxy-L-threo-pentonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204195-38-0 |
Source
|
Record name | 5-[4-(Benzyloxy)phenyl]-4-[(tert-butoxycarbonyl)amino]-2,4,5-trideoxy-L-threo-pentonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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